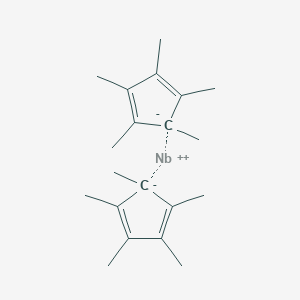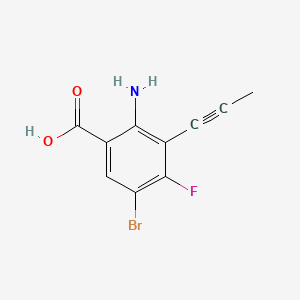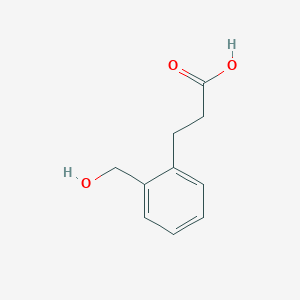![molecular formula C9H15Cl2N3O2 B14781490 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with bis(2-chloroethyl)amine . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform . One common method involves dissolving bis(2-chloroethyl)amine in chloroform and reacting it with uracil derivatives at low temperatures to form the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Alkylation: As a nitrogen mustard, it can alkylate DNA and other nucleophiles.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with DNA result in the formation of DNA adducts, which can lead to cross-linking and inhibition of DNA replication .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione is used as a reagent for studying alkylation reactions and the mechanisms of DNA damage .
Biology
In biological research, this compound is used to study the effects of DNA alkylation on cellular processes. It serves as a model compound for understanding the mechanisms of action of nitrogen mustards .
Medicine
Medically, this compound has been investigated for its potential use as an antineoplastic agent. Its ability to alkylate DNA makes it a candidate for cancer treatment, although its toxicity and side effects are significant concerns .
Industry
In industry, this compound may be used in the synthesis of other chemicals and pharmaceuticals. Its alkylating properties make it useful for modifying various substrates .
Mecanismo De Acción
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione involves the formation of aziridinium ions through intramolecular displacement of chloride ions by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links . This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used as a chemotherapeutic agent.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Bendamustine: A newer nitrogen mustard with applications in treating various cancers.
Uniqueness
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific structure and the presence of the uracil moiety, which may confer different biological properties compared to other nitrogen mustards . Its specific alkylation pattern and the resulting DNA damage profile can differ from other compounds in this class, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H15Cl2N3O2 |
|---|---|
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
5-[bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h6-7H,2-5H2,1H3,(H2,12,13,15,16) |
Clave InChI |
XOWHMKWZFWUNAF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(=O)N1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
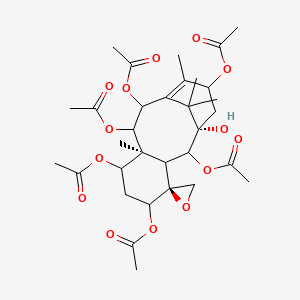
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
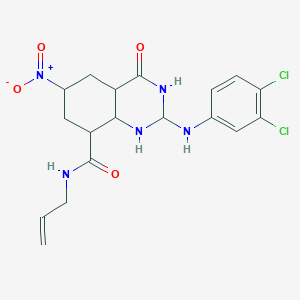
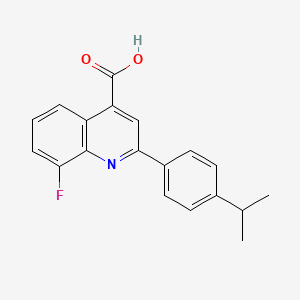
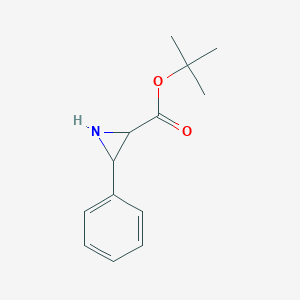
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
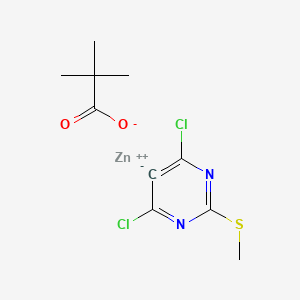
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
